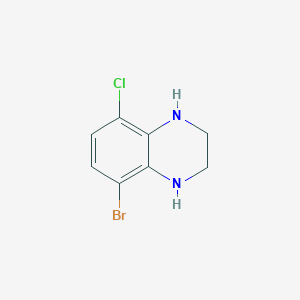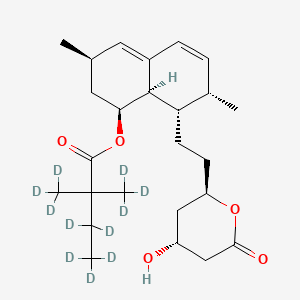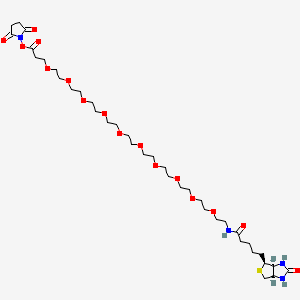
ent-Florfenicol Amine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Florfenicol Amine-d3: is a deuterium-labeled derivative of Florfenicol Amine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol Amine-d3 involves the deuteration of Florfenicol Amine. The process typically includes the following steps:
Deuteration: Florfenicol Amine is subjected to deuterium gas under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is purified using chromatographic techniques to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Florfenicol Amine are treated with deuterium gas in specialized reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: ent-Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine derivatives.
Substitution Products: Various substituted amine compounds.
Aplicaciones Científicas De Investigación
ent-Florfenicol Amine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to understand the behavior of Florfenicol Amine in different chemical environments.
Biology: Employed in metabolic studies to track the distribution and breakdown of Florfenicol Amine in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Florfenicol Amine.
Mecanismo De Acción
The mechanism of action of ent-Florfenicol Amine-d3 is similar to that of Florfenicol Amine. It works by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and reproduction of bacteria. This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Comparación Con Compuestos Similares
Florfenicol: A fluorinated derivative of thiamphenicol with a broad-spectrum antibacterial profile.
Thiamphenicol: A synthetic antibiotic similar to chloramphenicol but with a broader spectrum of activity.
Chloramphenicol: An antibiotic used to treat a variety of bacterial infections.
Uniqueness of ent-Florfenicol Amine-d3: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances its stability and allows for more precise tracking in pharmacokinetic and metabolic studies. The deuterium atoms also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C10H14FNO3S |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-2,3,3-trideuterio-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i6D2,9D |
Clave InChI |
XLSYLQDVLAXIKK-SFUNZEOWSA-N |
SMILES isomérico |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)

